

Application Note: HPLC Method for the Quantitative Determination of Miconazole Nitrate Release

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Compound of Interest

Compound Name: Miconazole

Cat. No.: B000906

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Miconazole nitrate is a widely used imidazole antifungal agent formulated in various topical and mucoadhesive preparations for the treatment of fungal infections. The efficacy of these formulations is critically dependent on the rate and extent of drug release from the vehicle. Therefore, a robust and reliable analytical method is essential for quantifying **Miconazole** nitrate release during in vitro studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Miconazole** nitrate released from semi-solid dosage forms like creams and gels.

The described method is simple, accurate, and precise, making it suitable for quality control, formulation development, and bioequivalence studies. The protocol covers chromatographic conditions, preparation of solutions, and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Instrumentation and Materials

- Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector. Data

acquisition and processing were performed using a compatible chromatography data system.

- Reagents and Chemicals:
 - **Miconazole** Nitrate Reference Standard (USP or equivalent)
 - Methanol (HPLC Grade)
 - Acetonitrile (HPLC Grade)
 - Ammonium Acetate (Analytical Grade)
 - Glacial Acetic Acid (Analytical Grade)
 - Purified water (Milli-Q or equivalent)
- Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters (Teflon or nylon).

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of **Miconazole** nitrate. The conditions are summarized in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Methanol: Acetonitrile: 50 mM Ammonium Acetate Buffer (pH 6.0) in a ratio of 60:30:10 (v/v/v)[1]
Flow Rate	1.0 mL/min[1][2]
Injection Volume	20 µL[1]
Column Temperature	40°C[2]
Detection	UV at 230 nm[1][2]
Run Time	Approximately 10 minutes

Preparation of Solutions

- 50 mM Ammonium Acetate Buffer (pH 6.0): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.0 using glacial acetic acid.
- Mobile Phase Preparation: Mix methanol, acetonitrile, and the prepared 50 mM ammonium acetate buffer in the ratio of 60:30:10 (v/v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.^[1]
- Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of **Miconazole** nitrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions for Calibration: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 80 µg/mL.^[2] These solutions are used to construct the calibration curve.

Sample Preparation for In Vitro Release Testing

The procedure for sample collection will depend on the release apparatus used (e.g., Franz diffusion cells, USP Apparatus 2).

- Set up the Release Study: Place the formulation (e.g., cream, gel) in the donor compartment of the release apparatus. The receptor medium is typically a phosphate buffer (e.g., pH 5.0) containing a surfactant like 0.5% Tween 80 to ensure sink conditions.^[2]
- Sample Collection: At predetermined time intervals, withdraw an aliquot of the receptor medium.
- Filter: Immediately filter the collected sample through a 0.45 µm syringe filter to remove any particulate matter.
- Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the **Miconazole** nitrate concentration falls within the linear range of the calibration curve.
- Analysis: Inject the prepared sample into the HPLC system.

For sample extraction from a cream formulation for content uniformity, an accurately weighed amount of cream can be dispersed in the mobile phase, heated in an ultrasonic bath at 40–45 °C, cooled, and then filtered before injection.[3]

Data Presentation

Quantitative data for system suitability and method validation are summarized below, compiled from various validated methods.

Table 1: System Suitability Parameters

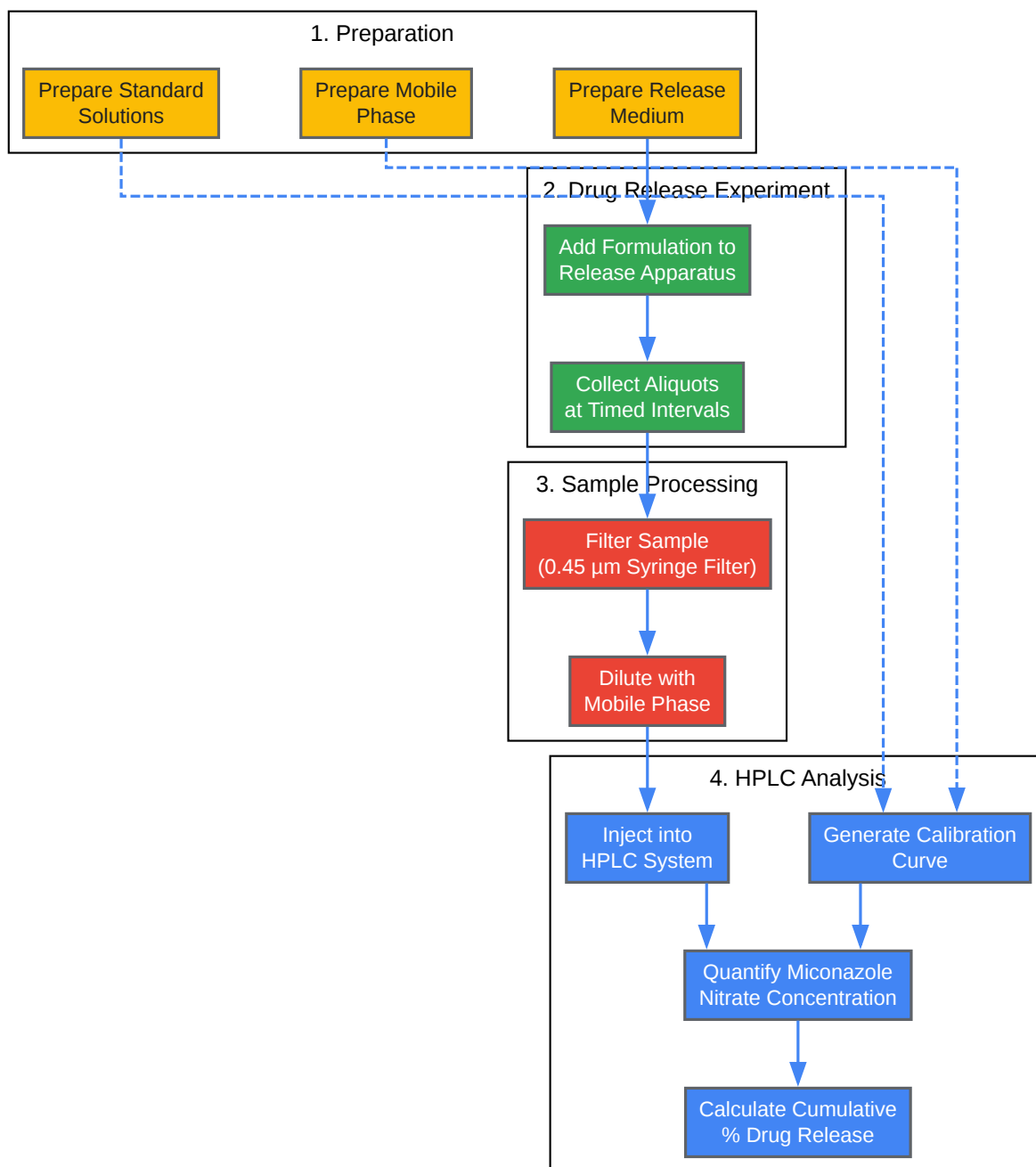
Parameter	Acceptance Criteria	Typical Value
Tailing Factor (Symmetry)	≤ 2.0	1.01[1]
Theoretical Plates (N)	> 2000	2,743[1]
Resolution (Rs)	> 1.5	1.7[1]
RSD of Peak Area	$\leq 2.0\%$	$< 1.0\%$

Table 2: Method Validation Summary

Parameter	Range / Value
Linearity Range	5 - 80 µg/mL[2]
Correlation Coefficient (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%[2]
Precision (% RSD)	
* Intra-day & Inter-day	$< 2.0\%$ (Typical value $< 0.58\%$)[4]
* Repeatability	$< 1.0\%$ (RSD = 0.833%)[5]
Limit of Detection (LOD)	1.06 µg/mL[2]
Limit of Quantitation (LOQ)	3.21 µg/mL[2]

Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of **Miconazole** nitrate release.



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Caption: Experimental workflow for **Miconazole** Nitrate release testing.

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